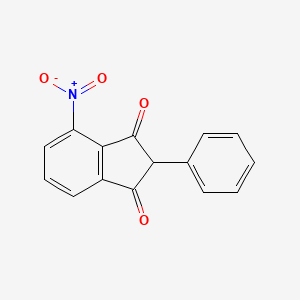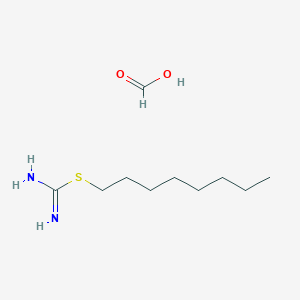
Formic acid;octyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;octyl carbamimidothioate is a compound that combines the properties of formic acid and octyl carbamimidothioateIt is a colorless, fuming liquid with a pungent odor and is naturally found in the venom of ants Octyl carbamimidothioate is a derivative of carbamimidothioic acid, which contains an octyl group
Vorbereitungsmethoden
The synthesis of formic acid;octyl carbamimidothioate involves several steps. One common method is the reaction of formic acid with octyl isothiocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Formic acid;octyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler molecules such as methanol and octylamine. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Formic acid;octyl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidothioate derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of formic acid;octyl carbamimidothioate involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to cell death. It targets specific molecular pathways involved in cell metabolism and replication, making it effective against certain pathogens .
Vergleich Mit ähnlichen Verbindungen
Formic acid;octyl carbamimidothioate can be compared with other similar compounds such as:
Formic acid: The simplest carboxylic acid with a wide range of applications in chemical synthesis and industry.
Octyl isothiocyanate: A compound used in organic synthesis and as a precursor for various derivatives.
Carbamimidothioic acid derivatives: Compounds with similar structures and properties, used in the synthesis of pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of properties from both formic acid and octyl carbamimidothioate, making it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
6326-50-7 |
|---|---|
Molekularformel |
C10H22N2O2S |
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
formic acid;octyl carbamimidothioate |
InChI |
InChI=1S/C9H20N2S.CH2O2/c1-2-3-4-5-6-7-8-12-9(10)11;2-1-3/h2-8H2,1H3,(H3,10,11);1H,(H,2,3) |
InChI-Schlüssel |
XEWRSUTUONZVIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC(=N)N.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


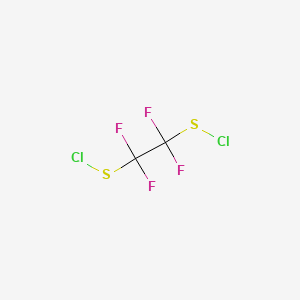
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
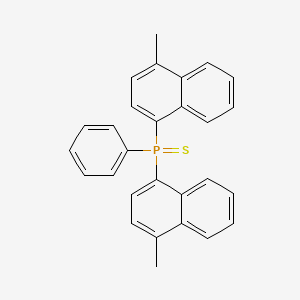
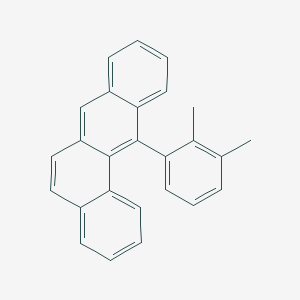
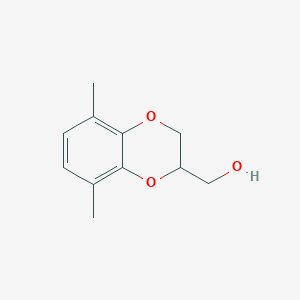


![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
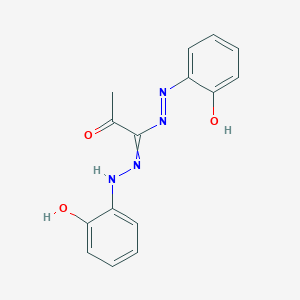
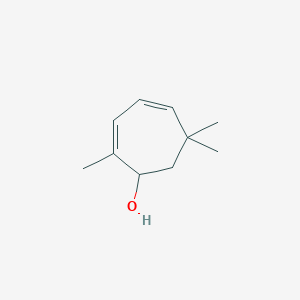
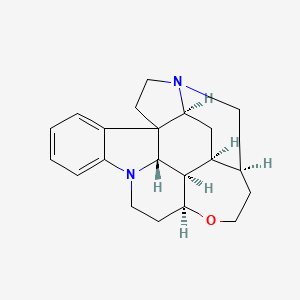
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
